

Application Notes and Protocols for the Side-Chain Modification of D-Homophenylalanine

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Compound of Interest

Compound Name: *D-Homophenylalanine*

Cat. No.: *B556025*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical modification of the aromatic side-chain of **D-Homophenylalanine** (D-Hphe). As a non-canonical amino acid, D-Hphe serves as a valuable building block in peptide and medicinal chemistry.^[1] Its extended side-chain compared to D-phenylalanine can introduce unique steric and electronic properties into peptides and other biomolecules, potentially influencing receptor binding, metabolic stability, and overall therapeutic efficacy.^[1] The ability to further modify its phenyl ring opens up avenues for creating novel molecular probes, enhancing pharmacological properties, and developing new therapeutic agents.

This document outlines key chemical transformations for the D-Hphe side-chain, including nitration, halogenation, and palladium-catalyzed cross-coupling reactions. Detailed protocols, quantitative data summaries, and workflow diagrams are provided to facilitate the application of these methods in a research and development setting.

Electrophilic Aromatic Substitution: Nitration

Nitration of the phenyl ring of **D-homophenylalanine** introduces a nitro group, which can serve as a versatile handle for further chemical transformations, such as reduction to an amine. The nitration of phenylalanine is a well-established process, and similar conditions can be applied to **D-homophenylalanine**, typically using a mixture of nitric acid and sulfuric acid.

Quantitative Data for Nitration of Phenylalanine Analogs

Product	Starting Material	Reaction Conditions	Yield (%)	Reference
L-4-e	Nitrophenylalanine	Conc. H ₂ SO ₄ :Conc. HNO ₃ (2:1 v/v), 0°C, 3 h (Batch reactor)	65.2%	[2]
L-4-e	Nitrophenylalanine	Conc. H ₂ SO ₄ :Conc. HNO ₃ (2:1 v/v), 50°C, 5 min (Tubular reactor)	80.9%	[2]

Experimental Protocol: Nitration of D-Homophenylalanine (Adapted from L-Phenylalanine)

This protocol is adapted from the nitration of L-phenylalanine and may require optimization for **D-homophenylalanine**.

Materials and Reagents:

- **D-Homophenylalanine**
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ice
- Ammonia solution (28% w/w)
- Deionized water
- Reaction vessel (batch or tubular reactor)
- Magnetic stirrer and stir bar

- Ice bath
- pH meter or pH paper
- Filtration apparatus

Procedure (Batch Reactor):

- In a reaction vessel cooled in an ice bath, prepare a mixed acid solution by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid with constant stirring.
- Gradually add 8.3 g (0.05 mol) of **D-Homophenylalanine** to the cold mixed acid in small portions, ensuring the temperature remains below 5°C.
- Stir the reaction mixture at 0°C for 3 hours.
- After the reaction is complete, pour the mixture into 250 mL of an ice-water slurry with vigorous stirring.
- Neutralize the solution to pH 7-8 by the slow addition of ammonia solution.
- Allow the mixture to stand, preferably overnight in a cold room, to facilitate the precipitation of the product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- The primary product expected is 4-nitro-**D-homophenylalanine**, though other isomers may be present. Purification can be achieved by recrystallization or chromatography.

Safety Precautions:

- Handle concentrated acids with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
- The addition of reagents should be done slowly to control the exothermic reaction.
- Nitration reactions can produce toxic nitrogen oxide gases. Ensure adequate ventilation.

[Click to download full resolution via product page](#)**Workflow for the nitration of D-Homophenylalanine.**

Halogenation of the Phenyl Ring

Halogenation of the **D-homophenylalanine** side-chain introduces fluorine, chlorine, bromine, or iodine atoms, which can alter the compound's lipophilicity and electronic properties, or serve as a handle for further reactions like cross-coupling. Radioiodination is particularly relevant for the development of imaging agents.

Quantitative Data for Halogenation of Phenylalanine Analogs

Product	Starting Material	Reaction Conditions	Yield (%)	Reference
4-[¹²⁵ I]iodo-L-phenylalanine	(S)-tert-butyl 2-(tert-butoxycarbonylaminoo)-3-(4-(tributylstannyl)phenyl)propanoate	[¹²⁵ I]NaI, Chloramine-T, single step	94.8 ± 3.4 (radiochemical yield)	[3]
4-borono-2-[¹⁸ F]fluoro-L-phenylalanine	4-borono-L-phenylalanine	[¹⁸ F]AcOF or [¹⁸ F]F ₂	25-35 (radiochemical yield)	[4]

Experimental Protocol: Radioiodination of a D-Homophenylalanine Precursor (Adapted from L-

Phenylalanine

This protocol describes the synthesis of a radiolabeled **D-homophenylalanine** derivative for applications such as Positron Emission Tomography (PET) imaging.[\[5\]](#) It is adapted from a method for radioiodinating L-phenylalanine.[\[3\]](#)

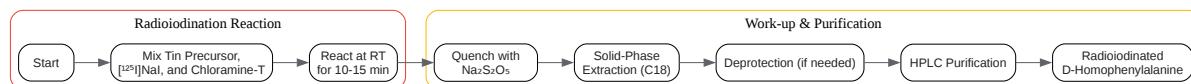
Materials and Reagents:

- N-Boc-**D-homophenylalanine** tin precursor (e.g., N-Boc-3-(4-(tributylstanny)phenyl)-D-alanine)
- $[^{125}\text{I}]\text{NaI}$ or $[^{131}\text{I}]\text{NaI}$ solution
- Chloramine-T solution
- Sodium metabisulfite solution
- Ethanol
- Phosphate buffer (pH 7.4)
- Solid-phase extraction (SPE) cartridge (e.g., C18)
- HPLC system for purification

Procedure:

- To a reaction vial, add the N-Boc-**D-homophenylalanine** tin precursor (1-2 mg) dissolved in a small volume of ethanol.
- Add the desired amount of $[^{125}\text{I}]\text{NaI}$ in phosphate buffer.
- Initiate the reaction by adding an aqueous solution of Chloramine-T (1 mg/mL).
- Allow the reaction to proceed at room temperature for 10-15 minutes.
- Quench the reaction by adding an aqueous solution of sodium metabisulfite.

- Dilute the reaction mixture with water and pass it through a pre-conditioned C18 SPE cartridge.
- Wash the cartridge with water to remove unreacted iodide and other polar impurities.
- Elute the desired product with ethanol.
- The eluted product containing the N-Boc protected radioiodinated **D-homophenylalanine** can be deprotected using standard methods (e.g., trifluoroacetic acid) if the free amino acid is required.
- Purify the final product using reverse-phase HPLC.



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Workflow for radioiodination of a **D-Homophenylalanine** precursor.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.^{[6][7]} By first halogenating the phenyl ring of **D-homophenylalanine** (e.g., creating 4-bromo-**D-homophenylalanine**), the Suzuki reaction can be used to introduce a wide variety of aryl or heteroaryl groups. This allows for extensive diversification of the side-chain.

Quantitative Data for Suzuki-Miyaura Coupling on Phenylalanine Analogs

Product	Starting Materials	Reaction Conditions	Yield (%)	Reference
5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine	5-(4-bromophenyl)-4,6-dichloropyrimidine, Phenylboronic acid	Pd(PPh ₃) ₄ , K ₃ PO ₄ , 1,4-Dioxane, 70-80°C	Good yields	[8]
Biaryl and poly-aryl scaffolds	Various aryl halides, bis(pinacolato) diboron	Microwave-assisted, Pd(PPh ₃) ₄ , Na ₂ CO ₃	Good to excellent	[9]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-D-Homophenylalanine

This protocol is a general procedure and may require optimization based on the specific boronic acid used.

Materials and Reagents:

- N-protected 4-Bromo-D-homophenylalanine (e.g., Boc-4-bromo-D-Hphe-OMe)
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)
- Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
- Inert atmosphere (Nitrogen or Argon)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar

- Heating mantle or oil bath

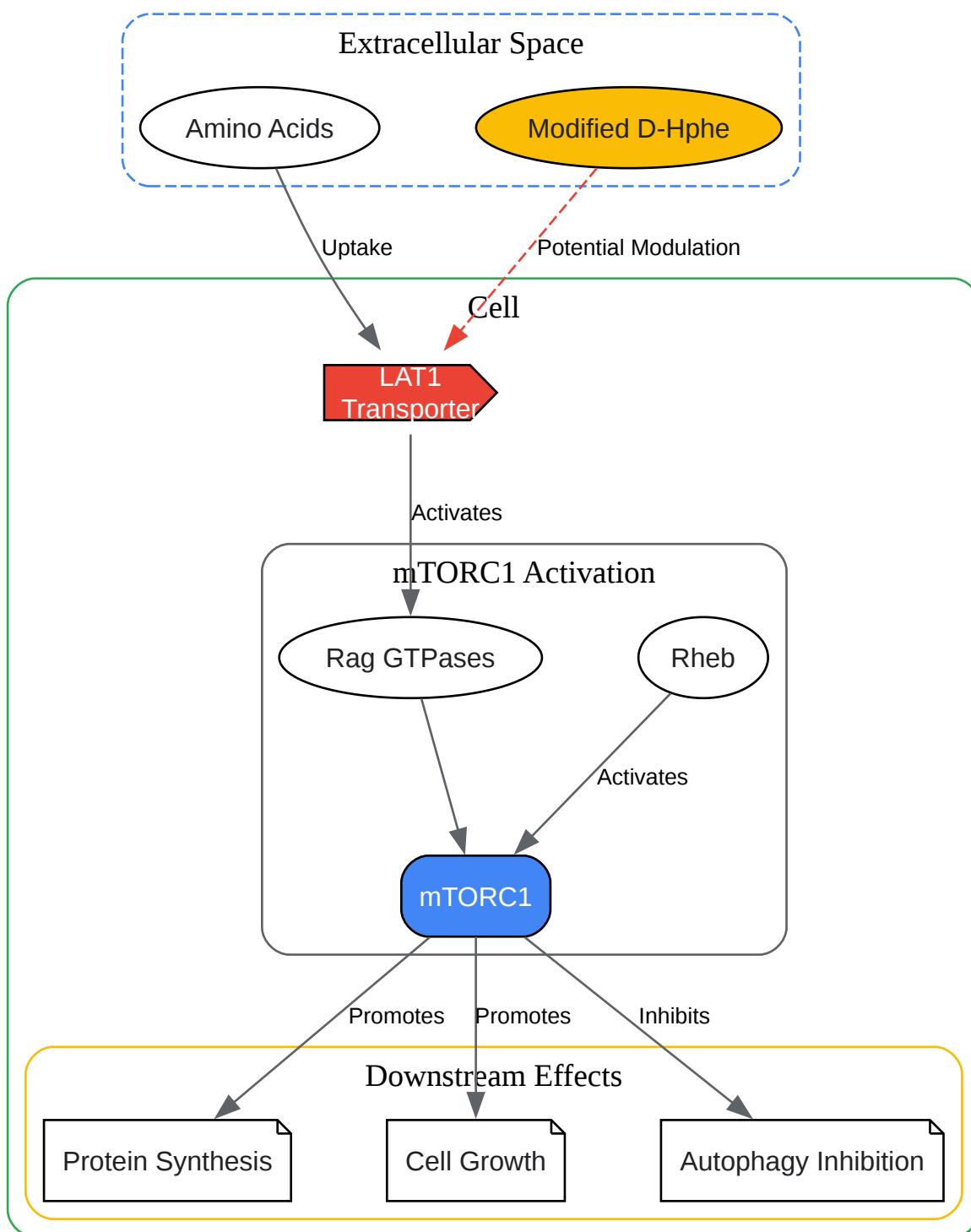
Procedure:

- To a Schlenk flask, add N-protected 4-Bromo-**D-homophenylalanine**, the arylboronic acid, and the base.
- Evacuate the flask and backfill with an inert gas (repeat 3 times).
- Add the palladium catalyst to the flask under the inert atmosphere.
- Add the degassed solvent(s) to the flask via syringe.
- Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
- The protecting groups can be removed using standard procedures to yield the final modified **D-homophenylalanine** derivative.

Biological Context and Signaling Pathways

Modified amino acids, including derivatives of **D-homophenylalanine**, are of significant interest in drug development and for probing biological systems. One key area of relevance is their interaction with cellular nutrient sensing pathways, such as the mTOR (mechanistic Target of Rapamycin) pathway.

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[10] It integrates signals from growth factors, energy status, and amino acids.[11][12] The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids like phenylalanine and leucine, and its activity is crucial for mTORC1 activation.[3][13][14] Modified **D-homophenylalanine** analogs could potentially be used to modulate LAT1 transport and, consequently, mTOR signaling, making them valuable tools for cancer research and other diseases where mTOR signaling is dysregulated.[15]

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Amino acid sensing and the mTORC1 signaling pathway.

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